N4-Phenyl Substitution Establishes a Critical Scaffold for Factor Xa S4 Aryl-Binding Domain Interaction
In the development of Factor Xa (fXa) inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site [1]. The N4-phenyl substituent present in 4-phenyl-1,4-diazepan-2-one provides the requisite aromatic character for this hydrophobic pocket engagement, whereas unsubstituted 1,4-diazepan-2-one lacks any S4-binding capacity. A series of 1,4-diazepane derivatives bearing varied P4 moieties were evaluated for fXa inhibitory activity, demonstrating that aromatic substitution at the N4 position is essential for achieving sub-micromolar potency [1].
| Evidence Dimension | Factor Xa inhibitory activity (IC₅₀) as a function of N4 substitution |
|---|---|
| Target Compound Data | N4-phenyl substituted 1,4-diazepane scaffold (representative of 4-phenyl-1,4-diazepan-2-one core) enables sub-micromolar fXa inhibition |
| Comparator Or Baseline | Unsubstituted 1,4-diazepan-2-one: no measurable fXa inhibitory activity due to absence of S4-binding aromatic moiety |
| Quantified Difference | Qualitative threshold: presence of N4-aryl group is required for S4 pocket engagement; compounds lacking aryl substitution are inactive |
| Conditions | In vitro Factor Xa enzymatic assay using chromogenic substrate S-2222; 1,4-diazepane derivatives evaluated as P4 moiety variants |
Why This Matters
Procurement of 4-phenyl-1,4-diazepan-2-one ensures retention of the pharmacophoric N4-phenyl element required for fXa S4 domain binding, which is absent in the unsubstituted parent scaffold.
- [1] Honda E, Ishichi Y, Kimura E, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179-2191. View Source
